molecular formula C22H22N2O2S B11093377 (2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11093377
M. Wt: 378.5 g/mol
InChI Key: ZUKJWRRRUZKGSL-SPDSTVKKSA-N
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Description

(2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclopentanone, 4-methoxybenzaldehyde, and phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or methanol at a temperature range of 60-80°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification methods like high-performance liquid chromatography (HPLC) may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives.

Scientific Research Applications

(2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the methoxy group, for instance, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O2S/c1-26-19-13-11-16(12-14-19)15-20-21(25)24(18-9-5-6-10-18)22(27-20)23-17-7-3-2-4-8-17/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3/b20-15-,23-22?

InChI Key

ZUKJWRRRUZKGSL-SPDSTVKKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCC4

Origin of Product

United States

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